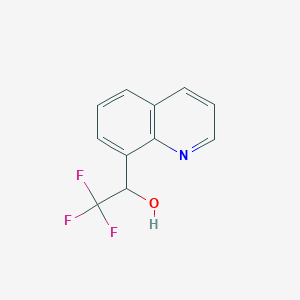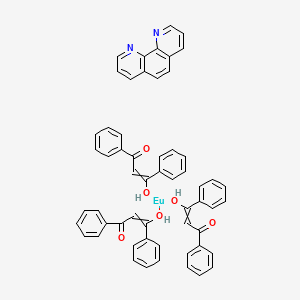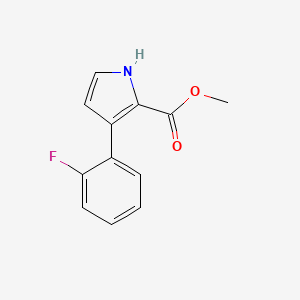![molecular formula C9H15N3O5 B13712361 (3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13712361.png)
(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic compound with a unique structure. This compound features a tetrahydrofuro[2,3-d][1,3]dioxol ring system, which is a fused bicyclic structure, and an azido group attached to a hydroxyethyl side chain. The presence of multiple chiral centers in the molecule makes it an interesting subject for stereochemical studies.
Méthodes De Préparation
The synthesis of (3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves several steps. Typically, the synthetic route starts with the preparation of the tetrahydrofuro[2,3-d][1,3]dioxol ring system, followed by the introduction of the azido group and the hydroxyethyl side chain. The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules in living systems.
Comparaison Avec Des Composés Similaires
Similar compounds include other azido-containing molecules and tetrahydrofuro[2,3-d][1,3]dioxol derivatives. Compared to these compounds, (3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is unique due to its specific stereochemistry and the presence of both an azido group and a hydroxyethyl side chain. This combination of features makes it particularly useful in applications requiring high specificity and reactivity.
Propriétés
Formule moléculaire |
C9H15N3O5 |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3/t4?,5-,6+,7+,8+/m0/s1 |
Clé InChI |
MAJOJEYOMRHMDB-XUQKIGAKSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C(CN=[N+]=[N-])O)O)C |
SMILES canonique |
CC1(OC2C(C(OC2O1)C(CN=[N+]=[N-])O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)








![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)


